

# Application Notes and Protocols: Hexanetriol as a Binder for Composite Propellants

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## Compound of Interest

Compound Name: **Hexanetriol**

Cat. No.: **B1209766**

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These application notes provide a comprehensive overview of the use of 1,2,6-**hexanetriol** as a crucial component in the formulation of composite propellants. The information is intended to guide researchers and scientists in the development and characterization of solid propellants with tailored mechanical properties.

## Introduction

1,2,6-**Hexanetriol** is a trifunctional alcohol that serves as a cross-linking agent, or curative, in the binder matrix of composite solid propellants.<sup>[1][2]</sup> The binder, typically a hydroxyl-terminated polybutadiene (HTPB), forms a rubbery matrix that encapsulates the solid oxidizer and metallic fuel particles, providing the propellant grain with its structural integrity.<sup>[3][4]</sup> The choice of curing agent is critical in determining the mechanical properties of the propellant, such as its tensile strength, elongation, and elastic modulus, which are essential for reliable performance during storage, handling, and motor operation.<sup>[3]</sup>

**Hexanetriol**, with its three hydroxyl groups, reacts with isocyanates, such as toluene di-isocyanate (TDI), to form a three-dimensional polyurethane network.<sup>[2][3]</sup> This network structure imparts the necessary mechanical strength and elasticity to the propellant. Compared to di-functional curing agents (diols), triols like 1,2,6-**hexanetriol** increase the cross-link density of the polymer matrix, leading to a higher modulus and tensile strength.<sup>[3]</sup>

## Chemical Properties of 1,2,6-Hexanetriol

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub>	[1][5][6][7]
Molecular Weight	134.17 g/mol	[1][5][6][7]
Appearance	Clear, odorless, viscous liquid	[1]
Boiling Point	612.78 K	[8]
Density	Lower than glycerol	[2]
Hygroscopicity	About half as hygroscopic as glycerol	[1][2]
Solubility	Miscible with water and polar organic solvents	[1][7]

## Application in Composite Propellants

1,2,6-Hexanetriol is utilized as a network forming agent to tailor the mechanical properties of composite propellants.[3] Its primary role is to control the cross-link density of the polyurethane binder.

- High Modulus and Tensile Strength: Formulations utilizing 1,2,6-hexanetriol as the primary cross-linker exhibit a high elastic modulus and tensile strength.[3] This makes the resulting propellant suitable for "free-standing grains," which are not bonded to the motor casing and require high structural rigidity.[3]
- Tailored Mechanical Properties: By blending 1,2,6-hexanetriol with diols, such as 1,6-hexanediol, the mechanical properties of the propellant can be precisely controlled.[3] For instance, a 1:1 weight ratio of 1,6-hexanediol to 1,2,6-hexanetriol can produce a propellant with high elongation and moderate tensile strength, which is ideal for "case-bonded grains" that are bonded directly to the motor casing and need to accommodate thermal stresses.[3]

## Experimental Data: Mechanical Properties of HTPB-Based Propellants

The following table summarizes the mechanical properties of different HTPB-based composite propellant formulations with varying network forming agents, including 1,2,6-**hexanetriol**.

Formulation	Network Forming Agent(s)	Tensile Strength (kg/cm <sup>2</sup> )	Elongation (%)	Elastic Modulus (kg/cm <sup>2</sup> )
Formulation VI	1,2,6-Hexanetriol (HT)	~12	-	120
Formulation VII	1,6-Hexanediol (HD) : 1,2,6-Hexanetriol (HT) = 1:1	~9	~50	23-38

Data extracted from a study on nitramine-based composite propellants.[\[3\]](#)

## Experimental Protocols

The following are generalized protocols for the preparation and testing of composite propellants containing 1,2,6-**hexanetriol**. Safety Warning: The synthesis and handling of composite propellants are hazardous activities that should only be undertaken by trained professionals in a properly equipped laboratory with all necessary safety precautions in place.

### Protocol 1: Preparation of the Network Forming Agent

This protocol describes the preparation of a mixed network forming agent.

Materials:

- 1,6-Hexanediol (HD)
- 1,2,6-**Hexanetriol** (HT)
- Rotary evaporator

Procedure:

- Weigh the desired amounts of 1,6-hexanediol and **1,2,6-hexanetriol** to achieve the target ratio (e.g., 1:1 by weight).[3]
- Combine the components in a round-bottom flask.
- Mix the components continuously in a rotary evaporator under vacuum at 50-60 °C for 2 hours.[3]
- Store the prepared network forming agent in a desiccator until use.

## Protocol 2: Composite Propellant Slurry Mixing and Curing

This protocol outlines the steps for mixing the propellant ingredients and curing the final grain.

### Materials:

- Hydroxyl-terminated polybutadiene (HTPB)
- Plasticizer (e.g., Dioctyl adipate - DOA)[3]
- Bonding agent
- Burn rate modifier
- Aluminum powder (Al)
- Ammonium perchlorate (AP), fine and coarse particles
- Prepared network forming agent (from Protocol 1)
- Curing agent (e.g., Toluene di-isocyanate - TDI)[3]
- Planetary blade mixer
- Vacuum casting equipment
- Teflon-coated molds

- Curing oven

Procedure:

- In a planetary blade mixer, thoroughly blend the HTPB, plasticizer, and bonding agent at 50  $\pm 5$  °C.[3]
- Sequentially add the burn rate modifier, aluminum powder, and ammonium perchlorate (fine and coarse), blending for 10 minutes after each addition.[3]
- Continue mixing the slurry without vacuum for 1 hour, followed by 1 hour of mixing under vacuum to remove entrapped air.[3]
- Add the prepared network forming agent and the curing agent (TDI) to the slurry.
- Continue mixing for an additional 20 minutes.[3]
- Cast the freshly prepared propellant slurry into Teflon-coated molds under vacuum.[3]
- Cure the cast propellant in an oven at 60 °C for 5 days.[3]

## Protocol 3: Mechanical Property Testing

This protocol describes the procedure for evaluating the mechanical properties of the cured propellant.

Materials:

- Cured propellant samples
- Uniaxial testing machine (e.g., Instron)
- Calipers

Procedure:

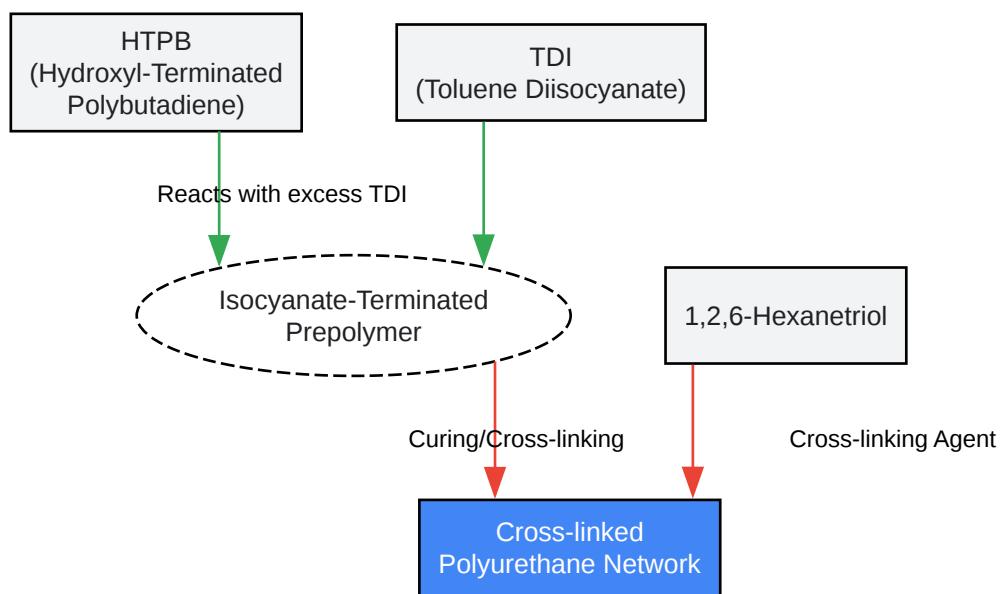
- Carefully remove the cured propellant samples from the molds.

- Cut the propellant into standardized test specimens (e.g., dog-bone shape) according to a recognized standard such as ASTM D638.
- Measure the dimensions of the gauge section of each specimen.
- Conduct tensile testing on the specimens using a uniaxial testing machine at a constant crosshead speed (e.g., 50 mm/min).[3]
- Record the load and displacement data until the specimen fractures.
- From the stress-strain curve, determine the tensile strength, elongation at break, and elastic modulus.

## Visualizations

### Curing Chemistry of HTPB with TDI and Hexanetriol

The following diagram illustrates the chemical cross-linking reaction that forms the polyurethane binder network.

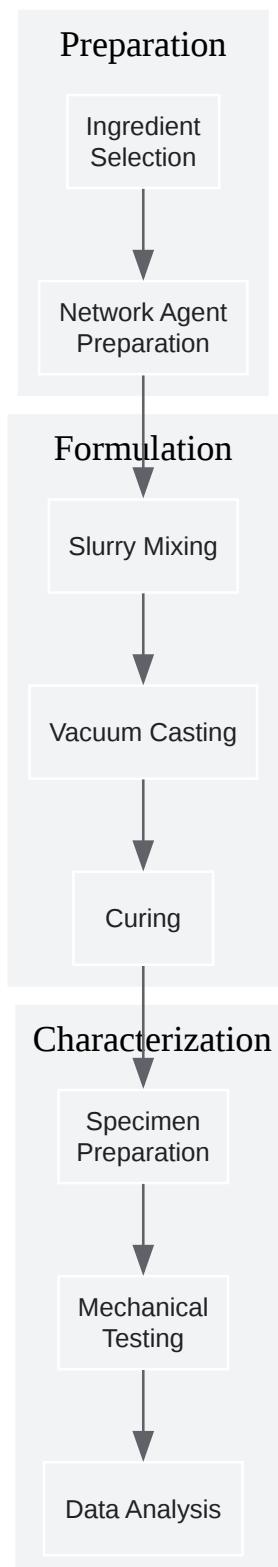


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Caption: Curing reaction of HTPB binder.

# Experimental Workflow for Propellant Formulation and Testing

This diagram outlines the major steps involved in the development and characterization of a composite propellant.



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Caption: Propellant development workflow.

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